molecular formula C7H18O3Si B108605 Isobutyltrimethoxysilane CAS No. 18395-30-7

Isobutyltrimethoxysilane

Cat. No. B108605
M. Wt: 178.3 g/mol
InChI Key: XYJRNCYWTVGEEG-UHFFFAOYSA-N
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Patent
US04958041

Procedure details

Under an inert gas, 152.0 g isobutyltrimethoxy silane (0.85 mol) was dissolved in 50 ml diethylether. While stirring, 667 ml of a 1.5 molar solution of cyclohexylmagnesiumchloride in ether was added dropwise to the solution at a rate to maintain a moderate reflux. At the end of the addition, the reaction was continued under reflux for several hours. After cooling the reaction mixture, 4.8 g methanol (0.15 mol) was added, stirred for a few minutes and then the resulting precipitate was removed by filtration. The filter cake was washed with several portions of diethylether. The solvent was then evaporated from the combined filtrates using a water aspirator. The remaining residue consisted of 192.7 g (98.4% of the theoretical yield) isobutylcyclohexyldimethoxysilane, which had a purity of 98% according to gas chromatography (GC). Isobutyldicyclohexylmethoxysilane was not detected by GC.
Quantity
152 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
4.8 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([Si:5](OC)([O:8][CH3:9])[O:6][CH3:7])[CH:2]([CH3:4])[CH3:3].[CH:12]1([Mg]Cl)[CH2:17][CH2:16][CH2:15][CH2:14][CH2:13]1.CO>C(OCC)C>[CH2:1]([Si:5]([CH:12]1[CH2:17][CH2:16][CH2:15][CH2:14][CH2:13]1)([O:8][CH3:9])[O:6][CH3:7])[CH:2]([CH3:4])[CH3:3]

Inputs

Step One
Name
Quantity
152 g
Type
reactant
Smiles
C(C(C)C)[Si](OC)(OC)OC
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)OCC
Step Two
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCCCC1)[Mg]Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC
Step Three
Name
Quantity
4.8 g
Type
reactant
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
While stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to maintain a moderate reflux
ADDITION
Type
ADDITION
Details
At the end of the addition
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for several hours
ADDITION
Type
ADDITION
Details
was added
STIRRING
Type
STIRRING
Details
stirred for a few minutes
CUSTOM
Type
CUSTOM
Details
the resulting precipitate was removed by filtration
WASH
Type
WASH
Details
The filter cake was washed with several portions of diethylether
CUSTOM
Type
CUSTOM
Details
The solvent was then evaporated from the combined filtrates

Outcomes

Product
Name
Type
product
Smiles
C(C(C)C)[Si](OC)(OC)C1CCCCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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